Palustradiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palustradiene is a diterpenoid.
Scientific Research Applications
Diterpene Synthesis and Biosynthetic Pathways
Palustradiene, as a diterpene hydrocarbon, plays a significant role in the biosynthetic pathways of conifer defense. It's a product of the levopimaradiene/abietadiene synthase from Norway spruce, leading to the creation of structurally diverse diterpene resin acids, crucial for plant defense mechanisms. This discovery has considerable implications for understanding the complexity of these biosynthetic pathways in conifers (Keeling et al., 2011).
Discovery in Conifer Oleoresin
Palustradiene has been identified in the oleoresin of the Schrenk spruce, marking its first detection in conifers. This discovery contributes to the broader understanding of the chemical composition of conifer oleoresins and their role in plant biology and ecology (Raldugin, Demenkova, & Pentegova, 2004).
Synthetic Studies
The synthesis and characterization of palustradiene, along with other related diterpenes like abietadiene and levopimaradiene, have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds, which are precursors to diterpene resin acids in conifer oleoresin (Lee, Ravn, & Coates, 2001).
properties
CAS RN |
41577-36-0 |
---|---|
Product Name |
Palustradiene |
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13-14,18H,6-12H2,1-5H3/t18-,20+/m0/s1 |
InChI Key |
KEQXEEMBFONZBL-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(CC1)[C@]3(CCCC([C@@H]3CC2)(C)C)C |
SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.